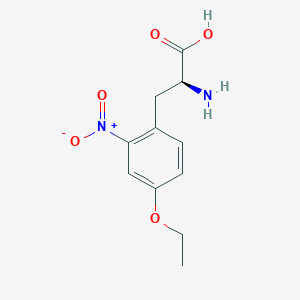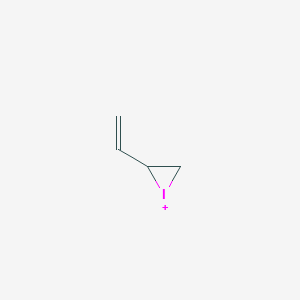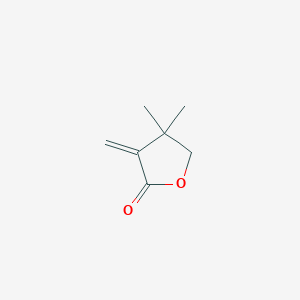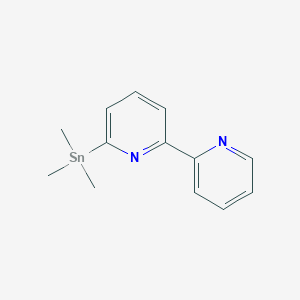![molecular formula C17H28O4Si B14274186 1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one CAS No. 165954-56-3](/img/structure/B14274186.png)
1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one is an organic compound that features a unique combination of a phenyl ring substituted with a methyl group and a triethoxysilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one typically involves the reaction of 4-methylacetophenone with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used to replace the triethoxysilyl group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new organosilicon compounds.
Applications De Recherche Scientifique
1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one involves its interaction with various molecular targets. The triethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This property is particularly useful in the formation of cross-linked polymer networks.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(triethoxysilyl)ethane: Another organosilicon compound with similar applications in materials science.
2-(Trimethylsilyl)ethanol: Used as a protecting reagent for carboxyl and phosphate groups.
Uniqueness
1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one is unique due to the presence of both a phenyl ring and a triethoxysilyl group, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds.
Propriétés
Numéro CAS |
165954-56-3 |
|---|---|
Formule moléculaire |
C17H28O4Si |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
1-[4-methyl-2-(2-triethoxysilylethyl)phenyl]ethanone |
InChI |
InChI=1S/C17H28O4Si/c1-6-19-22(20-7-2,21-8-3)12-11-16-13-14(4)9-10-17(16)15(5)18/h9-10,13H,6-8,11-12H2,1-5H3 |
Clé InChI |
NSHXEORLQMTVOO-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCC1=C(C=CC(=C1)C)C(=O)C)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




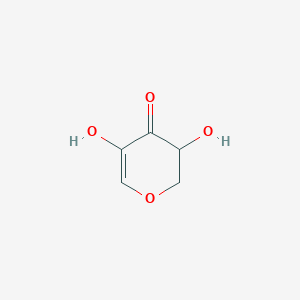
![[1-[(4-Tert-butylphenyl)methyl]-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methanol](/img/structure/B14274124.png)
![2-{2-[(1,3-Dioxolan-2-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14274127.png)

![3,3-Dimethyl-3-azabicyclo[3.2.2]nonan-3-ium](/img/structure/B14274140.png)
